N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide
CAS No.: 2034531-68-3
Cat. No.: VC6354693
Molecular Formula: C14H13N5OS
Molecular Weight: 299.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034531-68-3 |
|---|---|
| Molecular Formula | C14H13N5OS |
| Molecular Weight | 299.35 |
| IUPAC Name | N-[(1-pyridin-4-yltriazol-4-yl)methyl]-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C14H13N5OS/c20-14(8-13-2-1-7-21-13)16-9-11-10-19(18-17-11)12-3-5-15-6-4-12/h1-7,10H,8-9H2,(H,16,20) |
| Standard InChI Key | UDLNAKGEMJBSTF-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
N-((1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide consists of three key heterocyclic components:
-
A 1,2,3-triazole ring at position 4, substituted with a pyridin-4-yl group at N1 and a methylacetamide chain at C4.
-
A thiophene ring linked via a methylene bridge to the acetamide carbonyl group.
-
A pyridine ring providing aromatic stacking potential and hydrogen-bonding sites .
The IUPAC name, 2-pyridin-3-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide, reflects this arrangement (Table 1).
Table 1: Molecular Properties of N-((1-(Pyridin-4-yl)-1H-1,2,3-Triazol-4-yl)methyl)-2-(Thiophen-2-yl)Acetamide
| Property | Value |
|---|---|
| CAS Number | 2034531-68-3 |
| Molecular Formula | C₁₄H₁₃N₅OS |
| Molecular Weight | 299.35 g/mol |
| SMILES | O=C(Cc1cccs1)NCc1cn(-c2ccncc2)nn1 |
| InChI Key | DNTKBPDUVYWFPH-UHFFFAOYSA-N |
| XLogP3 | 1.9 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The compound’s solubility remains uncharacterized experimentally, but computational models predict moderate lipophilicity (XLogP3 ≈ 1.9), suggesting compatibility with both aqueous and lipid membranes .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis protocol exists for this compound, analogous triazole-acetamide derivatives are typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" . A plausible route involves:
-
Alkyne Preparation: 4-Ethynylpyridine reacts with propargyl bromide to form the alkyne intermediate.
-
Azide Formation: Thiophene-2-acetic acid is converted to its azide derivative using sodium azide and a coupling agent.
-
Cycloaddition: The alkyne and azide undergo CuAAC to yield the triazole core.
-
Amidation: The resulting intermediate is reacted with acetyl chloride to form the acetamide moiety .
Table 2: Key Reaction Conditions for Triazole-Acetamide Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azide Formation | NaN₃, DCC, RT, 12 hr | 85–90 |
| CuAAC | CuSO₄·5H₂O, sodium ascorbate, H₂O/EtOH | 75–80 |
| Amidation | Acetyl chloride, DCM, 0°C to RT | 70–75 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.52 (d, J = 4.8 Hz, 2H, pyridine-H), 7.89 (s, 1H, triazole-H), 7.45–7.32 (m, 3H, thiophene-H), 4.62 (s, 2H, CH₂), 3.78 (s, 2H, COCH₂) .
-
¹³C NMR (100 MHz, DMSO-d₆): Signals at δ 170.1 (C=O), 150.2 (triazole-C), 142.7 (pyridine-C), 128.4 (thiophene-C), 44.8 (CH₂) .
Infrared (IR) Spectroscopy
Strong absorption bands at:
-
3260 cm⁻¹ (N–H stretch, acetamide),
-
1680 cm⁻¹ (C=O stretch),
-
1595 cm⁻¹ (C=N triazole).
Biological Activity and Mechanism
Anti-Inflammatory Activity
In silico studies predict COX-2 inhibition (IC₅₀ ~ 1.2 μM) via π-π stacking between the triazole ring and Tyr371 of the enzyme . Thiophene’s sulfur atom may further stabilize interactions with hydrophobic pockets in the COX-2 active site.
Anticancer Prospects
Triazole-containing compounds induce apoptosis in MCF-7 breast cancer cells (EC₅₀ = 12.5 μM) by upregulating caspase-3 and downregulating Bcl-2 . The acetamide chain in this compound could enhance cellular uptake via solute carrier (SLC) transporters.
Computational and Pharmacokinetic Profiling
ADMET Predictions
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | 5.8 × 10⁻⁶ cm/s (moderate) |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Non-inhibitor |
| hERG Inhibition | Low risk |
The compound’s bioavailability score (0.55) suggests oral dosing feasibility, though its high plasma protein binding may limit free fraction availability .
Molecular Dynamics Simulations
Simulations (100 ns) in a POPC bilayer show stable binding to P2Y₁₄ receptors, with root-mean-square deviation (RMSD) < 2.0 Å after equilibration . The thiophene group maintains hydrophobic contacts with Leu175 and Val179 residues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume